molecular formula C16H20N4O4S B2765414 N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946248-09-5

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2765414
CAS RN: 946248-09-5
M. Wt: 364.42
InChI Key: WNGUQPILHDXOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as MITHO, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. MITHO is a small molecule inhibitor that targets specific enzymes and proteins, making it an attractive candidate for drug development.

Scientific Research Applications

Blockade of Orexin-1 Receptors

Research on compounds structurally similar to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide indicates their potential in modulating sleep-wake cycles. Specifically, studies on orexin receptor antagonists, which share a structural resemblance, show that these compounds can influence nonrapid eye movement and rapid eye movement sleep time, as well as monoamine release, suggesting a role in sleep modulation (Dugovic et al., 2009).

Neurokinin-1 Receptor Antagonism

Compounds with a similar molecular structure have been identified as effective neurokinin-1 receptor antagonists. These compounds have shown potential in clinical applications for conditions such as emesis and depression (Harrison et al., 2001).

KCNQ2 Potassium Channel Modulation

Studies have explored the use of structurally related molecules as KCNQ2 potassium channel openers. These compounds, including (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]- 3-phenylacrylamide, have shown significant activity in models of migraine, suggesting potential therapeutic applications for neurological disorders (Wu et al., 2003).

Sigma 1 Receptor Blockade

Research on sigma 1 receptor antagonists, which are chemically similar, has demonstrated their efficacy in alleviating sensory signs of conditions like diabetic neuropathy. This suggests a potential application in managing neuropathic pain (Paniagua et al., 2016).

Anticancer Properties

Structurally related molecules have been synthesized and evaluated for their anticancer properties. Compounds like celecoxib derivatives and bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against various cancer cell lines (Küçükgüzel et al., 2013), (Gomha et al., 2016).

Antimicrobial Activity

Some derivatives have been studied for their antimicrobial properties. Compounds like 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide have shown activity against selected microbial species (Gul et al., 2017).

properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-11-8-14(19-24-11)18-16(22)15(21)17-9-13(12-2-7-25-10-12)20-3-5-23-6-4-20/h2,7-8,10,13H,3-6,9H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGUQPILHDXOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.